

Solubility of Methyl 2,4-dinitrobenzoate in methanol and other organic solvents

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Compound of Interest

Compound Name: Methyl 2,4-dinitrobenzoate

Cat. No.: B100079

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An In-depth Technical Guide on the Solubility of **Methyl 2,4-dinitrobenzoate** in Methanol and Other Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of **methyl 2,4-dinitrobenzoate**. Due to the limited availability of direct quantitative solubility data for this specific compound in the public domain, this document presents solubility data for a structurally analogous compound, 1-chloro-2,4-dinitrobenzene, to provide valuable insights. Furthermore, detailed experimental protocols for determining solubility are outlined, equipping researchers with the necessary methodologies for their own investigations.

Solubility Data

While specific quantitative solubility data for **methyl 2,4-dinitrobenzoate** is not readily available in surveyed literature, the following table summarizes the solubility of 1-chloro-2,4-dinitrobenzene in a range of organic solvents. The structural similarities between these two compounds, both featuring a dinitro-substituted benzene ring, suggest that their solubility behaviors may be comparable. This data provides a useful reference point for estimating the solubility of **methyl 2,4-dinitrobenzoate**.

Table 1: Solubility of 1-chloro-2,4-dinitrobenzene in Various Organic Solvents[1]

Solvent	Temperature (°C)	Solubility (g/100 g of solvent)
Methanol	16	11.23
Methanol	32	32.36
Ethanol (96%)	16	4.73
Ethanol (96%)	34	15.47
Acetone	16	268
Acetone	30	532
Benzene	15	158.4
Benzene	31	359.6
Chloroform	15	102.76
Chloroform	32	210
Carbon Tetrachloride	15	3.85
Carbon Tetrachloride	31	77
Diethyl Ether	15	23.52
Diethyl Ether	30.5	128.1
Toluene	15	139.87
Toluene	31.5	282.56
Pyridine	15	26.32
Carbon Disulfide	15	4.21
Carbon Disulfide	31	28.87
Water	15	0.0008
Water	50	0.041
Water	100	0.159

Experimental Protocols for Solubility Determination

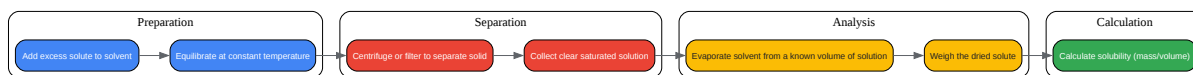
Several established methods can be employed to determine the solubility of a compound like **methyl 2,4-dinitrobenzoate**. The two most common and reliable methods are the gravimetric method and the UV/Vis spectroscopic method.

Gravimetric Method

The gravimetric method is a straightforward and widely used technique for determining equilibrium solubility. It involves preparing a saturated solution, separating the excess solid, and then determining the mass of the dissolved solute in a known quantity of the solvent.

Methodology:

- **Preparation of Saturated Solution:** An excess amount of **methyl 2,4-dinitrobenzoate** is added to a known volume or mass of the desired organic solvent in a sealed container.
- **Equilibration:** The mixture is agitated at a constant temperature for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. A constant temperature water bath or shaker is recommended.
- **Phase Separation:** Once equilibrium is achieved, the undissolved solid is separated from the saturated solution. This can be done by centrifugation followed by careful decantation of the supernatant, or by filtration through a fine-porosity filter. It is crucial to maintain the temperature during this step to prevent precipitation or further dissolution.
- **Solvent Evaporation:** A precisely measured aliquot of the clear saturated solution is transferred to a pre-weighed container.
- **Mass Determination:** The solvent is carefully evaporated under controlled conditions (e.g., in a vacuum oven at a temperature below the decomposition point of the solute) until a constant weight of the dried solute is obtained.
- **Calculation of Solubility:** The solubility is calculated by dividing the mass of the dissolved solute by the mass or volume of the solvent used.



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Caption: Gravimetric method workflow for solubility determination.

UV/Vis Spectroscopic Method

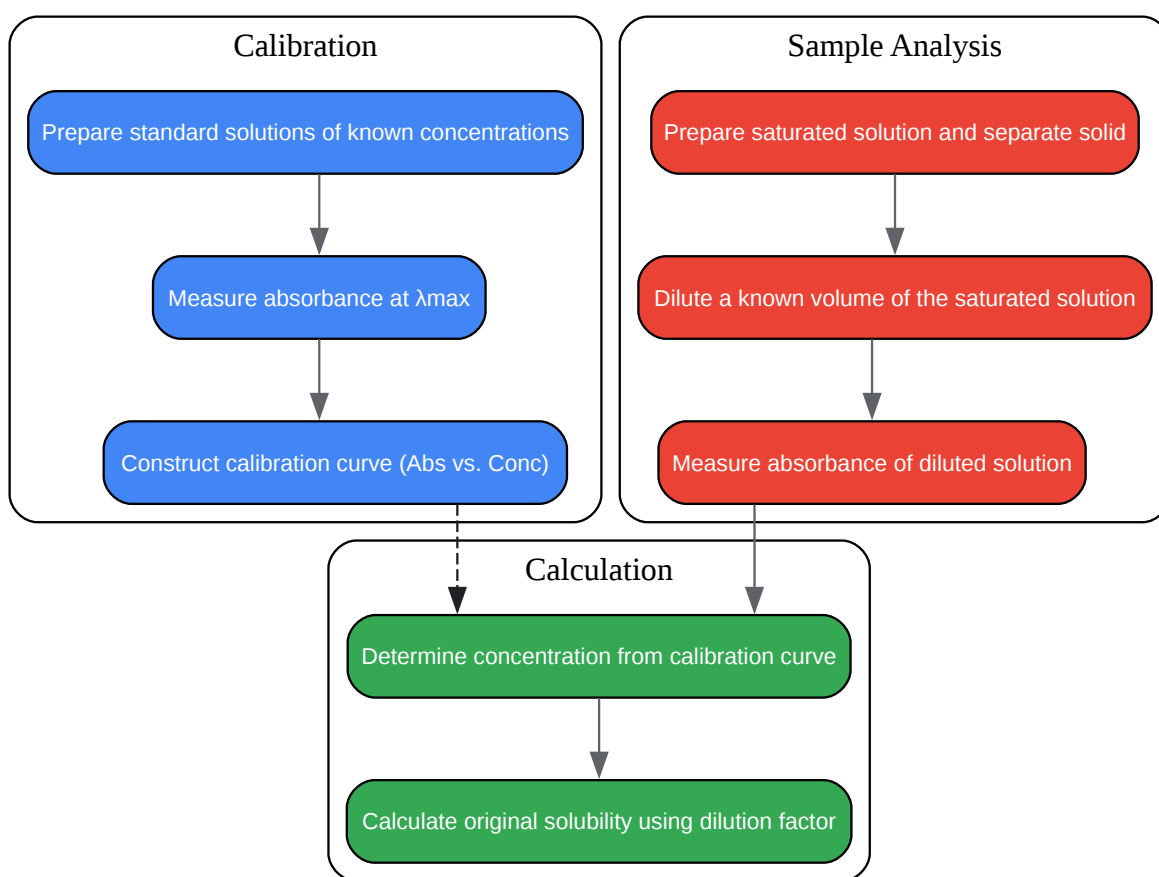
This method is suitable for compounds that possess a chromophore and absorb light in the ultraviolet-visible range, such as **methyl 2,4-dinitrobenzoate** due to its nitroaromatic structure. The method relies on the Beer-Lambert law, which correlates absorbance with concentration.

Methodology:

- Preparation of Standard Solutions and Calibration Curve:
 - A series of standard solutions of **methyl 2,4-dinitrobenzoate** of known concentrations are prepared in the desired organic solvent.
 - The absorbance of each standard solution is measured at the wavelength of maximum absorbance (λ_{max}).
 - A calibration curve is constructed by plotting absorbance versus concentration. The curve should be linear with a high correlation coefficient ($R^2 > 0.99$).
- Preparation of Saturated Solution: A saturated solution is prepared as described in the gravimetric method (steps 1 and 2).
- Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation or filtration.
- Dilution: A small, accurately measured aliquot of the clear saturated solution is diluted with a known volume of the solvent to bring the absorbance within the linear range of the calibration

curve.

- Absorbance Measurement: The absorbance of the diluted solution is measured at the λ_{max} .
- Calculation of Solubility:
 - The concentration of the diluted solution is determined from the calibration curve.
 - The original concentration of the saturated solution (i.e., the solubility) is then calculated by multiplying the concentration of the diluted solution by the dilution factor.

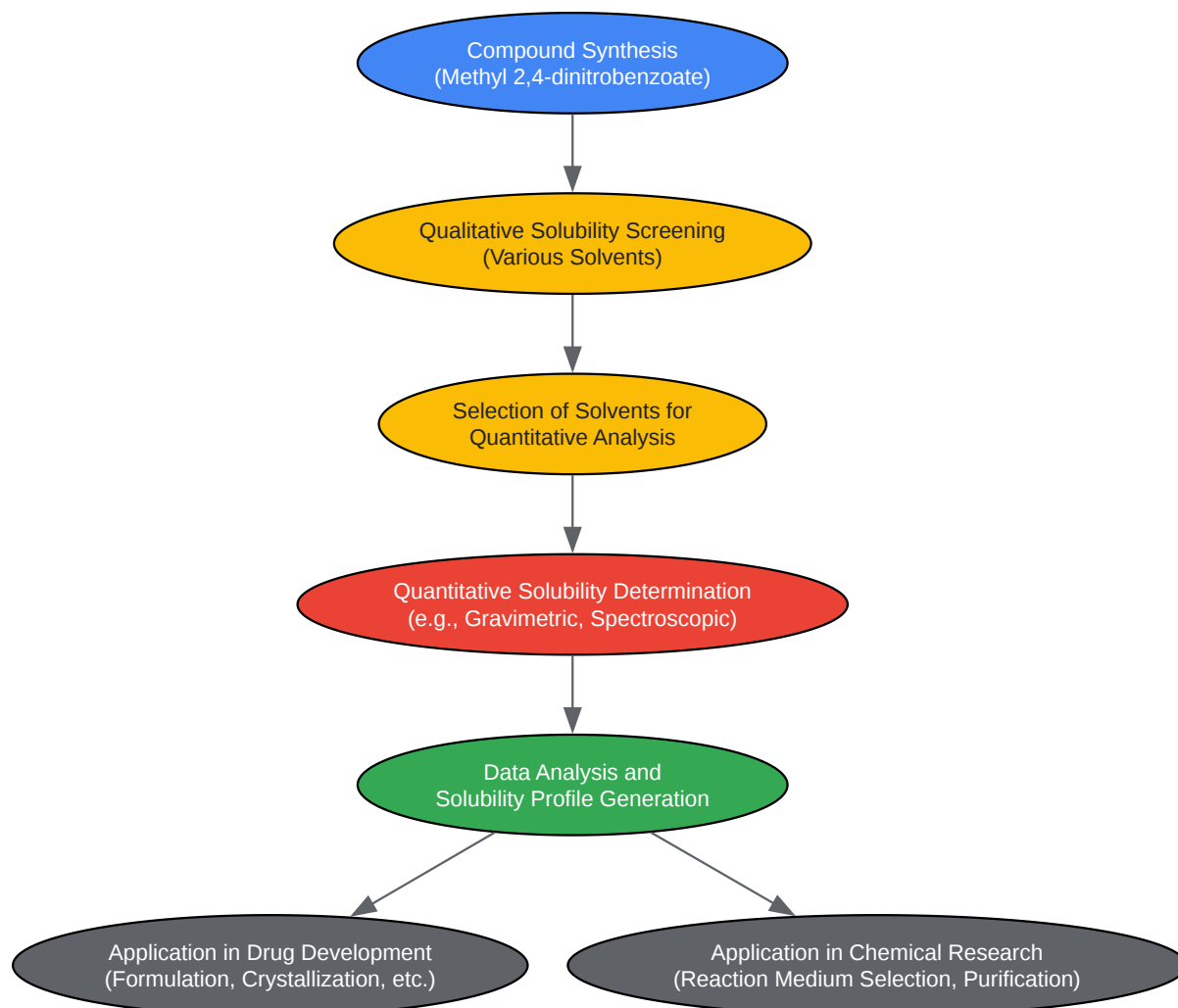


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Caption: UV/Vis spectroscopic method workflow for solubility determination.

Logical Relationship for Solubility Studies

The determination and application of solubility data follow a logical progression, from initial screening to its application in various research and development stages.



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Caption: Logical workflow for solubility determination and application.

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References

- 1. 2,4-dinitrochlorobenzene [chemister.ru]
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